molecular formula C8H3ClN2S B2880984 6-Chlorobenzo[d]thiazole-2-carbonitrile CAS No. 26649-59-2

6-Chlorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B2880984
CAS No.: 26649-59-2
M. Wt: 194.64 g/mol
InChI Key: JOWAIOKHMQTODJ-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, catalytic hydrogenation), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

Major Products Formed

    Substitution: 6-Amino- or 6-thio-substituted benzothiazole derivatives.

    Reduction: 6-Chlorobenzo[d]thiazole-2-amine.

    Oxidation: 6-Chlorobenzo[d]thiazole-2-sulfoxide or 6-Chlorobenzo[d]thiazole-2-sulfone.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d]thiazole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

6-Chlorobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

26649-59-2

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

5-chloro-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H

InChI Key

JOWAIOKHMQTODJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C#N

solubility

not available

Origin of Product

United States

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